molecular formula C19H20ClF2N3OS B2936226 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1215737-69-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B2936226
CAS No.: 1215737-69-1
M. Wt: 411.9
InChI Key: FAAFJFMXILASMD-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a benzothiazole-derived compound featuring a dimethylaminopropyl chain and a difluorinated benzothiazole core. The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-6-10-24(18(25)13-7-4-3-5-8-13)19-22-17-15(21)11-14(20)12-16(17)26-19;/h3-5,7-8,11-12H,6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFJFMXILASMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic or basic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 3-(dimethylamino)propylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented by the following formula:

  • Molecular Formula : C12H15F2N3S·HCl
  • Molecular Weight : 271.33 g/mol

Structural Representation

The structural representation of the compound highlights the presence of a benzothiazole moiety and a dimethylamino propyl chain, which are crucial for its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H15F2N3S·HCl
Molecular Weight271.33 g/mol
Boiling PointNot available
LogPNot available
Hydrogen Bond Donor1
Hydrogen Bond Acceptor6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains by targeting essential enzymes such as dihydroorotase and DNA gyrase.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (μM)Mechanism of Action
N-(4,6-difluoro-1,3-benzothiazol-2-yl) derivativeMCF-70.65Induction of apoptosis
N-(4,6-difluoro-1,3-benzothiazol-2-yl) derivativeHeLa2.41Cell cycle arrest
N-(4,6-difluoro-1,3-benzothiazol-2-yl) derivativeA5491.20Inhibition of DNA synthesis

The biological activity of this compound can be attributed to its ability to disrupt critical cellular processes:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and cell cycle regulation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Action : By targeting bacterial enzymes, it impedes bacterial growth and replication.

Study on Antitubercular Activity

A related study focused on the synthesis and evaluation of substituted benzamide derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among these compounds, several exhibited significant inhibitory concentrations (IC50 ranging from 1.35 to 2.18 μM), demonstrating the potential for developing new treatments for tuberculosis .

Study on Cytotoxicity

In evaluating cytotoxicity against human embryonic kidney cells (HEK-293), several derivatives showed low toxicity levels while maintaining high efficacy against cancer cell lines. This suggests a favorable therapeutic index for further development .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target compound’s benzothiazole core distinguishes it from hydroxyquinoline-based analogs (e.g., C₁₅H₂₀ClN₃O₂) , which may exhibit different electronic properties and binding affinities.
  • Substituent Effects : The 4,6-difluoro substitution on the benzothiazole ring enhances electronegativity and metabolic stability compared to methoxy or unsubstituted benzothiazoles (e.g., C₂₁H₂₂ClN₅O₂S₂) .
  • Chain Modifications: The dimethylaminopropyl chain in the target compound may improve membrane permeability relative to pyrrolidinylethyl or morpholinomethyl chains in analogs .

Pharmacological and Physicochemical Comparisons

  • Solubility: Hydrochloride salts (e.g., target compound, C₁₅H₂₀ClN₃O₂) generally exhibit higher aqueous solubility than non-salt forms (e.g., C₁₉H₂₆N₄O₃) .
  • Bioavailability: Fluorinated benzothiazoles (e.g., target compound, C₁₅H₁₀F₂N₄O₃S) often show enhanced blood-brain barrier penetration compared to hydroxyquinoline derivatives .
  • Target Selectivity : Compounds with dual heterocycles (e.g., C₂₁H₂₂ClN₅O₂S₂) may exhibit polypharmacology, whereas the target compound’s single benzothiazole core could favor specificity .

Research Findings and Implications

  • Antimicrobial Activity : Benzothiazole derivatives with electron-withdrawing groups (e.g., fluorine) demonstrate improved antibacterial efficacy against Gram-positive pathogens compared to unsubstituted analogs .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in related compounds, which may extend the target compound’s half-life .

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